

An In-Depth Technical Guide to the Chemical Structure of Ethylene Chlorophosphite

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Compound of Interest

Compound Name: 2-Chloro-1,3,2-dioxaphospholane

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Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and reactivity of ethylene chlorophosphite, also known by its IUPAC name, **2-chloro-1,3,2-dioxaphospholane**. This key organophosphorus compound serves as a versatile intermediate in synthetic chemistry, particularly in the phosphitylation of various nucleophiles. This document details experimental protocols for its synthesis and provides a summary of its key physical and spectroscopic properties. Furthermore, a representative reaction protocol is outlined, and the relevant signaling pathways and experimental workflows are visualized.

Chemical Structure and Properties

Ethylene chlorophosphite is a cyclic phosphite ester featuring a five-membered dioxaphospholane ring. The phosphorus(III) center is bonded to two oxygen atoms and one chlorine atom, rendering it a reactive electrophile.

Molecular Formula: $C_2H_4ClO_2P$

IUPAC Name: **2-chloro-1,3,2-dioxaphospholane**

CAS Number: 822-39-9

Molecular Weight: 126.48 g/mol

The key physical properties of ethylene chlorophosphite are summarized in the table below.

Property	Value	Reference
Physical State	Liquid	
Appearance	Clear, colorless to yellow	
Boiling Point	46-47 °C at 15 mmHg	
Density	1.415 g/mL at 25 °C	
Refractive Index	1.4910 at 20 °C	

Synthesis of Ethylene Chlorophosphite

The most common method for the synthesis of ethylene chlorophosphite involves the reaction of ethylene glycol with phosphorus trichloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. Alternatively, the reaction can be performed under a stream of inert gas to facilitate the removal of HCl.

Experimental Protocol: Synthesis from Ethylene Glycol and Phosphorus Trichloride with Pyridine

This protocol is adapted from a literature procedure.^[1]

Materials:

- Ethylene glycol (9.3 g, 0.15 mol)
- Anhydrous diethyl ether (50 mL)
- Pyridine (22.0 g, 0.28 mol)
- Phosphorus trichloride (20.62 g, 0.15 mol)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylene glycol and anhydrous diethyl ether.
- Cool the mixture to -17 to -16 °C using an appropriate cooling bath.
- Add pyridine to the cooled solution.
- Slowly add phosphorus trichloride dropwise to the stirred reaction mixture, maintaining the temperature between -17 and -16 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
- A precipitate of pyridine hydrochloride will form. Remove the precipitate by filtration under an inert atmosphere.
- The filtrate, an ethereal solution of ethylene chlorophosphite, is then subjected to simple distillation to isolate the pure product.

Experimental Protocol: Synthesis with Nitrogen Purging

This protocol is based on a patented procedure.

Materials:

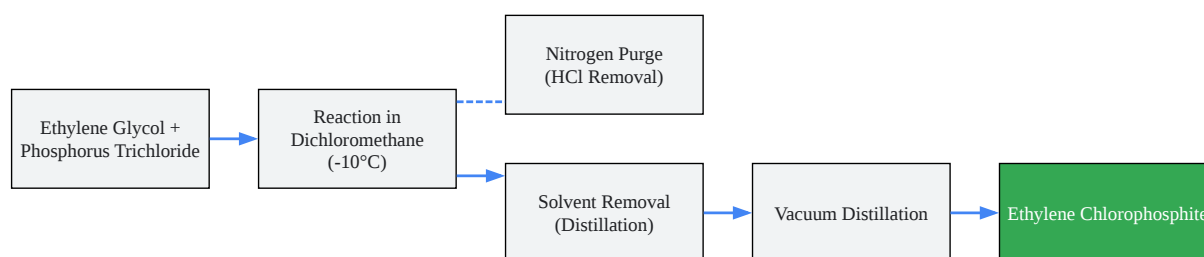
- Phosphorus trichloride (328 g, 2.39 mol)
- Dichloromethane (500 mL)
- Ethylene glycol (124 g, 2.00 mol)

Procedure:

- Charge a reaction vessel with phosphorus trichloride and dichloromethane.
- Cool the solution to -10 °C while stirring and continuously bubbling nitrogen through the mixture.

- Add ethylene glycol dropwise to the solution, maintaining the temperature at -10 °C. The rate of addition should be controlled to manage the evolution of HCl gas, which is carried away by the nitrogen stream.
- After the addition is complete, continue stirring at 0 °C for two hours while maintaining the nitrogen purge.
- Remove the solvent by distillation at atmospheric pressure.
- Purify the crude product by vacuum distillation, collecting the fraction at 46-47 °C / 2.0 kPa.

Logical Relationship of Synthesis:



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Caption: General workflow for the synthesis of ethylene chlorophosphite.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for ethylene chlorophosphite based on data from spectral databases and related compounds.

Spectroscopy	Expected Data
^1H NMR	A complex multiplet in the range of 4.2-4.5 ppm, corresponding to the four equivalent protons of the ethylene bridge. The coupling to the phosphorus atom (^3JHP) will contribute to the complexity of the signal.
^{13}C NMR	A single resonance expected around 65 ppm for the two equivalent carbon atoms of the ethylene bridge.[2]
^{31}P NMR	A sharp singlet is expected in the region of +170 to +180 ppm.
FT-IR (cm^{-1})	Characteristic peaks are expected for P-O-C stretching (around 1030 cm^{-1}), C-H stretching (around $2900\text{-}3000\text{ cm}^{-1}$), and P-Cl stretching (around 500 cm^{-1}).
Mass Spec. (m/z)	The molecular ion peak $[\text{M}]^+$ is expected at m/z 126. Fragmentation may involve the loss of a chlorine atom to give a peak at m/z 91.

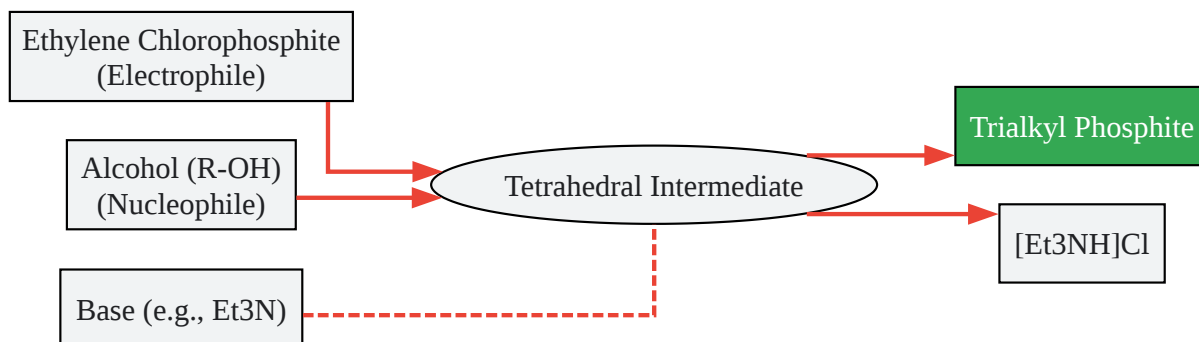
Reactivity and Applications

Ethylene chlorophosphite is a valuable phosphitylating agent, reacting readily with a variety of nucleophiles such as alcohols, amines, and thiols. The reaction proceeds via nucleophilic attack at the electrophilic phosphorus center, with the displacement of the chloride ion.

Representative Reaction: Phosphitylation of an Alcohol

The reaction of ethylene chlorophosphite with an alcohol in the presence of a base yields a trialkyl phosphite.

Reaction Signaling Pathway:



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